molecular formula C8H5BrFNO B1292659 6-Bromo-4-fluoroindolin-2-one CAS No. 1000341-00-3

6-Bromo-4-fluoroindolin-2-one

Cat. No. B1292659
M. Wt: 230.03 g/mol
InChI Key: UNVVSMMNEZBZDQ-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoroindolin-2-one is a compound that is closely related to various halogenated indoles and quinolines, which are of significant interest in the field of medicinal chemistry due to their potential biological activities. Although the specific compound 6-Bromo-4-fluoroindolin-2-one is not directly mentioned in the provided papers, the related compounds synthesized and studied in these papers offer insights into the chemical properties and synthesis methods that could be applicable to 6-Bromo-4-fluoroindolin-2-one.

Synthesis Analysis

The synthesis of halogenated quinolines and indoles is a topic of interest in several studies. For instance, the Knorr synthesis is a method that can be used to prepare 6-bromoquinolin-2(1H)-one, which involves a condensation between β-keto esters and 4-bromoaniline followed by cyclization of the resulting anilides . This method could potentially be adapted for the synthesis of 6-Bromo-4-fluoroindolin-2-one by choosing appropriate starting materials and reaction conditions. Additionally, a practical and scalable route for the synthesis of halogenated quinolines is presented, which could provide a foundation for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of halogenated quinolines and indoles is characterized by the presence of halogen atoms, which can significantly influence the electronic properties and reactivity of these compounds. For example, the crystal structure of a novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, and the crystal packing was analyzed using Hirshfeld surfaces and fingerprint plots . These techniques could be employed to analyze the molecular structure of 6-Bromo-4-fluoroindolin-2-one once synthesized.

Chemical Reactions Analysis

Halogenated compounds like 6-Bromo-4-fluoroindolin-2-one are likely to undergo various chemical reactions, including halogen-metal exchange, functionalization, and cross-coupling reactions. The metalation/functionalization sequences applied to 2-bromo-3-fluoroquinolines demonstrate the versatility of halogenated compounds in organic synthesis . These reactions could be explored for 6-Bromo-4-fluoroindolin-2-one to introduce additional functional groups or to incorporate the compound into more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated indoles and quinolines are influenced by the presence of halogen atoms. For instance, the stability of a novel fluorophore, 6-methoxy-4-quinolone, against light and heat was investigated, and it was found to be highly stable . This suggests that 6-Bromo-4-fluoroindolin-2-one may also exhibit stability, which could be beneficial for its potential applications. The cytotoxicity of halogenated quinazolines against cancer cells was also evaluated, indicating the potential biological activity of these compounds .

Scientific Research Applications

  • Pharmacology Research
    • A research article discusses the synthesis of a series of 2,3′-spirobi (indolin)-2′-ones, which could potentially include “6-Bromo-4-fluoroindolin-2-one”. These compounds were synthesized through a formal (4 + 1) annulation between N - (o-chloromethyl)aryl amides and 3-chlorooxindoles .
    • The study found that one of these compounds, compound 3a, changes the mitochondrial morphology and induces the mitophagy pathway in HeLa cells . This could potentially trigger mitophagy in cancer cells .
    • This suggests that “6-Bromo-4-fluoroindolin-2-one” and similar compounds could have applications in cancer research, particularly in the development of new chemotherapeutic drugs .

Safety And Hazards

The safety information for “6-Bromo-4-fluoroindolin-2-one” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

6-bromo-4-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVVSMMNEZBZDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2F)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-fluoroindolin-2-one

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